4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6ClF3N2. It is a solid at room temperature and is known for its applications in various chemical reactions and industrial processes . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, along with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 4-chloro-5-(trifluoromethyl)aniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amine groups using reducing agents such as iron powder or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron powder or hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include various substituted benzene derivatives, nitro compounds, and reduced amine derivatives. These products can be further utilized in different chemical and industrial applications .
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to desired biological effects. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Parachlorobenzotrifluoride: Similar in structure but lacks the amine groups.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a bromo group instead of amine groups.
4-Chlorobenzotrifluoride: Similar structure but without the amine groups .
Uniqueness
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both chloro and trifluoromethyl groups along with two amine groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGYQISMPLVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378498 | |
Record name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157590-59-5 | |
Record name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,5-diaminobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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